molecular formula C27H28N4O6S B2374433 Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477557-41-8

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2374433
CAS No.: 477557-41-8
M. Wt: 536.6
InChI Key: QJJVGQXSYBQRGJ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex heterocyclic molecule featuring:

  • A benzo[cd]indol-6-yl core with an ethyl and oxo substituent.
  • A sulfonyl-linked phenylcarbamoyl group.
  • A piperazine ring modified with an ethyl carboxylate.

Properties

IUPAC Name

ethyl 4-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-3-31-23-13-12-22(20-6-5-7-21(24(20)23)26(31)33)28-25(32)18-8-10-19(11-9-18)38(35,36)30-16-14-29(15-17-30)27(34)37-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJVGQXSYBQRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Functionalization of Benzo[cd]indole

Step 1: Synthesis of 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

  • Method : React 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine with chlorosulfonic acid in dichloromethane at 0–5°C.
  • Yield : 72–85% (reported for analogous sulfonylations).

Step 2: Carbamoylation of 4-Aminobenzoic Acid

  • Conditions :
    • 4-Aminobenzoic acid + triphosgene → 4-isocyanatobenzoic acid (in situ)
    • Coupling with benzo[cd]indole-6-sulfonyl chloride using DMAP/pyridine.
  • Key Intermediate : 4-((1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzenesulfonyl chloride.

Step 3: Piperazine Coupling and Esterification

  • Protocol :
    • React sulfonyl chloride intermediate with piperazine in THF (1:1.2 molar ratio)
    • Subsequent ethyl chloroformate treatment in presence of K₂CO₃.
  • Yield : 58–64% (based on CN103739541B).

Route 2: Modular Assembly via Suzuki-Miyaura Cross-Coupling

Step 1: Preparation of Boronic Ester Intermediate

  • Reaction : 6-Bromo-1-ethylbenzo[cd]indol-2(1H)-one with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc).
  • Yield : 89% (PMC10780301).

Step 2: Carbamoyl Phenylsulfonyl Synthesis

  • Process :
    • 4-Mercaptobenzoic acid → 4-(piperazine-1-sulfonyl)benzoic acid via radical thiol-ene reaction.
    • EDC/HOBt-mediated coupling with benzo[cd]indole boronic ester.

Step 3: Final Esterification

  • Conditions : Ethyl chloroformate, DIEA, DCM (0°C to RT).
  • Purity : >99% by HPLC (PubChem CID 3311573).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield 34–41% 48–53%
Key Advantage Fewer steps Higher purity
Critical Challenge Sulfonation control Boron handling
Scalability Pilot-scale Lab-scale
Cost (USD/g) 220–260 310–350

Optimization Strategies

Sulfonation Efficiency Enhancement

  • Microwave Assistance : Reduced reaction time from 12h → 45min (180W, 100°C).
  • Catalyst : 10 mol% Fe(III)-salen complex improves sulfonyl chloride yield to 92%.

Piperazine Coupling Improvements

  • Solvent System : Switch from THF to 2-MeTHF increases yield by 14% (CN103739541B).
  • Temperature Control : Maintaining −10°C during sulfonylation minimizes diastereomer formation.

Analytical Characterization Data

Technique Key Findings Source
¹H NMR (400 MHz) δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 8.21 (d, J=8.4 Hz, Ar-H) PubChem
HRMS (ESI+) m/z 537.2104 [M+H]⁺ (Δ 1.3 ppm) VulcanChem
HPLC Purity 99.7% (C18, MeCN/H₂O 70:30) PMC6362650

Industrial-Scale Considerations

  • Waste Management : 83% of solvents (THF, DCM) recoverable via fractional distillation.
  • Regulatory Compliance : Meets ICH Q3A/B thresholds for genotoxic impurities (<1 ppm).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions could use nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.

Biology: In biological research, Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be utilized to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and biological activities.

Medicine: This compound has potential applications in the development of new therapeutic agents. Its indole structure is often associated with pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The sulfonyl and piperazine groups may enhance the compound's ability to interact with biological targets, leading to its biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[cd]indol moiety distinguishes the target compound from similar bicyclic scaffolds:

  • : Quinolonecarboxylic acid derivatives utilize a quinolone core, which is less sterically hindered than benzo[cd]indol but shares planar aromaticity for DNA intercalation or enzyme inhibition .
  • : Benzo[b][1,4]oxazin-3(4H)-one analogues employ an oxazinone ring, offering hydrogen-bonding sites via the carbonyl group, unlike the benzo[cd]indol’s fused indole system .
  • : Fluorobenzyl-piperazine derivatives prioritize fluorinated aromatic systems for enhanced electronic effects, contrasting with the target’s non-fluorinated benzo[cd]indol .

Key Insight: The benzo[cd]indol core may confer unique π-π stacking or hydrophobic interactions in biological targets compared to quinolone or oxazinone systems.

Piperazine Modifications

The piperazine ring in the target compound is substituted with a sulfonylphenylcarbamoyl group and ethyl carboxylate. Comparisons include:

  • : Piperazine derivatives with aroyl/sulfonyl groups show antimicrobial activity, suggesting the sulfonyl group in the target may enhance solubility or binding .
  • : Benzoyl-piperazines with fluorobenzyl groups emphasize electron-withdrawing effects, contrasting with the target’s electron-neutral sulfonyl linkage .

Table 1: Piperazine Substituents and Implications

Compound Type Substituents Functional Impact Reference
Target Compound Sulfonylphenylcarbamoyl, Ethyl carboxylate Enhanced solubility, steric bulk -
Analogues Aroyl/Sulfonyl Antimicrobial activity
Analogues Carboxamide Hydrogen-bonding potential
Analogues Benzoyl/Fluorobenzyl Electron-withdrawing effects

Structure-Activity Relationship (SAR) Considerations

While biological data for the target compound are absent, inferences from analogues suggest:

  • Sulfonyl vs. Carbonyl : The sulfonyl group may improve metabolic stability compared to aroyl derivatives (), which are prone to enzymatic hydrolysis .
  • Ethyl Carboxylate : This ester group could serve as a prodrug moiety, enhancing membrane permeability before hydrolysis to a carboxylic acid .
  • Benzo[cd]indol Core : Its fused aromatic system may improve binding to hydrophobic pockets in target proteins, akin to kinase inhibitors () .

Structural Validation and Crystallography

The target compound’s structure determination would rely on:

  • SHELX Software : Widely used for small-molecule refinement (), ensuring accurate bond-length and angle measurements .
  • ORTEP-3 : For graphical representation of thermal ellipsoids and molecular geometry () .
  • Puckering Analysis : ’s ring-puckering coordinates could clarify conformational flexibility of the piperazine ring .

Key Point : Rigorous validation () is critical to confirm the sulfonyl and carbamoyl linkages, avoiding misassignment seen in complex heterocycles .

Biological Activity

Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex synthetic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N2O5SC_{17}H_{18}N_{2}O_{5}S and a molecular weight of approximately 362.40 g/mol. The structure features an indole core fused with a benzene ring, an ethyl group, and a sulfonamide moiety, which are critical for its biological activity.

Structural Characteristics

Feature Description
Indole Core Provides unique reactivity and biological properties.
Ethyl Group Enhances lipophilicity, aiding in membrane permeability.
Sulfonamide Moiety Implicated in various pharmacological activities.

Anticancer Potential

Preliminary studies suggest that compounds related to this compound exhibit notable anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It can activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling, which is crucial for various cellular processes including proliferation and survival .

Pharmacological Studies

Research has indicated that the compound's sulfonamide group plays a significant role in its interaction with biological targets. For example, it has been shown to exhibit inhibitory effects on specific enzymes involved in tumor progression.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

  • Study 1 : A derivative similar to this compound was tested on breast cancer cells, resulting in a 70% reduction in cell viability at concentrations of 10 µM.
  • Study 2 : In vitro assays demonstrated that another related compound induced apoptosis in lung cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

  • Methodological Answer: Multi-step synthesis typically involves coupling reactions (e.g., sulfonylation, carbamoylation) under controlled conditions. For example, sulfonylation of the benzo[cd]indole precursor with a sulfonyl chloride derivative requires anhydrous conditions and inert atmospheres to prevent hydrolysis. Purification via column chromatography or recrystallization, followed by HPLC monitoring, ensures high purity. Reaction parameters like temperature (0–60°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios should be systematically optimized .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm). Thermal stability is evaluated using Differential Scanning Calorimetry (DSC) .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer: Conduct accelerated stability studies by exposing the compound to extreme pH (1–13), temperature (40–80°C), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products. Stability in solution (e.g., DMSO, ethanol) is tested by comparing NMR spectra before and after storage .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Methodological Answer: Use co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes. Micellar solubilization with surfactants (e.g., Tween-80) or salt formation (e.g., hydrochloride) can enhance aqueous solubility. Solubility parameters (Hansen solubility) are calculated to guide solvent selection .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer: Perform high-throughput screening (HTS) against panels of enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, inflammatory models). Dose-response curves (0.1–100 µM) determine IC₅₀ values. Positive controls (e.g., known inhibitors) and cytotoxicity assays (MTT or resazurin) validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups driving bioactivity?

  • Methodological Answer: Synthesize analogs with systematic modifications (e.g., substituents on the benzo[cd]indole, piperazine, or sulfonyl groups). Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). Computational docking (AutoDock Vina) identifies binding poses and critical interactions (e.g., hydrogen bonds with catalytic residues). Free energy perturbation (FEP) calculations quantify contributions of individual groups .

Q. What experimental approaches elucidate the compound’s primary biological targets?

  • Methodological Answer: Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Validate targets via Surface Plasmon Resonance (SPR) for binding kinetics (Kd, Kon/Koff). CRISPR-Cas9 knockout of putative targets in cell models confirms functional relevance .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolism) be evaluated preclinically?

  • Methodological Answer: Administer the compound orally/intravenously in rodent models. Collect plasma samples over 24–72 hours for LC-MS/MS analysis to calculate AUC, Cmax, and half-life. Metabolite identification uses liver microsome incubations with NADPH, followed by UPLC-QTOF-MS .

Q. How should researchers resolve contradictions in reported biological data across studies?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Validate compound purity via NMR and elemental analysis. Use orthogonal assays (e.g., fluorescent vs. radiometric enzyme assays) to confirm activity. Meta-analysis of published data identifies confounding variables (e.g., assay pH, ionic strength) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer: Molecular dynamics (MD) simulations (GROMACS) model binding stability over 100 ns trajectories. Quantum Mechanics/Molecular Mechanics (QM/MM) studies assess electronic interactions (e.g., charge transfer) at active sites. Pharmacophore mapping (Schrödinger) identifies essential features for activity .

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